Cas no 60186-22-3 (4,6-difluoro-3-nitro-2-Pyridinamine)

4,6-Difluoro-3-nitro-2-pyridinamine is a fluorinated pyridine derivative with notable applications in pharmaceutical and agrochemical research. Its structure, featuring fluorine and nitro substituents, enhances reactivity and binding affinity, making it a valuable intermediate in the synthesis of biologically active compounds. The electron-withdrawing properties of the fluorine atoms improve metabolic stability, while the nitro group offers versatility for further functionalization. This compound is particularly useful in the development of heterocyclic scaffolds for drug discovery and crop protection agents. High purity and consistent quality ensure reliable performance in synthetic applications. Its stability under standard conditions facilitates handling and storage in laboratory settings.
4,6-difluoro-3-nitro-2-Pyridinamine structure
60186-22-3 structure
Product Name:4,6-difluoro-3-nitro-2-Pyridinamine
CAS No:60186-22-3
MF:C5H3F2N3O2
MW:175.093027353287
CID:1114731
PubChem ID:12275774
Update Time:2025-06-09

4,6-difluoro-3-nitro-2-Pyridinamine Chemical and Physical Properties

Names and Identifiers

    • 4,6-difluoro-3-nitro-2-Pyridinamine
    • DTXSID801293945
    • 4,6-Difluoro-3-nitropyridin-2-amine
    • 60186-22-3
    • Inchi: 1S/C5H3F2N3O2/c6-2-1-3(7)9-5(8)4(2)10(11)12/h1H,(H2,8,9)
    • InChI Key: QFNMBYAELMZIGI-UHFFFAOYSA-N
    • SMILES: FC1C=C(N=C(C=1[N+](=O)[O-])N)F

Computed Properties

  • Exact Mass: 175.01933267g/mol
  • Monoisotopic Mass: 175.01933267g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 84.7Ų

4,6-difluoro-3-nitro-2-Pyridinamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029184472-1g
4,6-Difluoro-3-nitropyridin-2-amine
60186-22-3 97%
1g
$622.65 2023-09-01
Crysdot LLC
CD11096531-1g
4,6-Difluoro-3-nitropyridin-2-amine
60186-22-3 97%
1g
$729 2024-07-18

Additional information on 4,6-difluoro-3-nitro-2-Pyridinamine

Introduction to 4,6-difluoro-3-nitro-2-Pyridinamine (CAS No: 60186-22-3) and Its Emerging Applications in Chemical Biology and Medicine

4,6-difluoro-3-nitro-2-Pyridinamine, identified by its CAS number 60186-22-3, is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural and electronic properties. The presence of both fluorine and nitro substituents in its molecular framework imparts distinct reactivity and binding characteristics, making it a valuable scaffold for the development of novel therapeutic agents. This compound belongs to a class of heterocyclic amines that have been extensively studied for their potential applications in drug discovery, particularly in the modulation of enzyme activity and receptor binding.

The nitro group at the 3-position of the pyridine ring introduces a strong electron-withdrawing effect, which can influence the electronic distribution across the molecule. This feature is particularly useful in designing ligands that interact with biological targets through electrostatic or hydrogen bonding interactions. Additionally, the fluoro substituents at the 4- and 6-positions enhance lipophilicity and metabolic stability, which are critical factors in drug design. These modifications contribute to improved pharmacokinetic profiles, including enhanced bioavailability and reduced susceptibility to enzymatic degradation.

In recent years, 4,6-difluoro-3-nitro-2-Pyridinamine has been explored as a key intermediate in the synthesis of various pharmacologically active compounds. Its versatility as a building block has led to its incorporation into molecules targeting a wide range of diseases, including cancer, inflammation, and infectious disorders. The compound’s ability to serve as a precursor for more complex derivatives has made it an attractive candidate for medicinal chemists seeking to develop next-generation therapeutics.

One of the most compelling aspects of 4,6-difluoro-3-nitro-2-Pyridinamine is its potential in modulating enzyme activity. For instance, studies have demonstrated its utility in inhibiting kinases and other enzymes involved in signal transduction pathways. The fluorine atoms can engage in favorable interactions with amino acid residues in the active sites of these enzymes, leading to potent inhibition. This mechanism has been exploited in the development of small-molecule inhibitors that show promise in preclinical models.

The fluorinated pyridine core of this compound also makes it an interesting candidate for radiolabeling applications. Fluorine-18 (¹⁸F), a widely used isotope in positron emission tomography (PET) imaging, can be incorporated into derivatives of 4,6-difluoro-3-nitro-2-Pyridinamine to create high-affinity radiotracers. These radiotracers are invaluable tools for visualizing biological processes in vivo and have been used in diagnostic imaging studies to assess target engagement and therapeutic efficacy.

Recent advances in computational chemistry have further enhanced the understanding of how 4,6-difluoro-3-nitro-2-Pyridinamine interacts with biological targets. Molecular docking simulations and quantum mechanical calculations have provided insights into its binding mode and affinity for various proteins. These computational approaches have accelerated the design process by allowing researchers to predict the most likely binding conformations and optimize molecular structures for improved potency.

The synthesis of 4,6-difluoro-3-nitro-2-Pyridinamine itself presents an intriguing challenge due to the need for precise functionalization at multiple positions on the pyridine ring. Modern synthetic methodologies have enabled efficient access to this compound through multi-step routes that employ transition metal catalysis and palladium-mediated cross-coupling reactions. These advances have not only improved yields but also reduced the environmental impact of its production.

The growing interest in fluorinated compounds stems from their unique physicochemical properties, which can significantly influence drug-like characteristics such as solubility, permeability, and metabolic stability. The incorporation of fluorine atoms into pharmaceuticals has been associated with enhanced binding affinity, prolonged half-life, and improved resistance to metabolic degradation. As such, 4,6-difluoro-3-nitro-2-Pyridinamine represents an important class of molecules that exemplify these advantages.

In conclusion,4,6-difluoro-3-nitro-2-Pyridinamine (CAS No: 60186-22-3) is a multifaceted compound with significant potential in chemical biology and medicinal chemistry. Its structural features enable diverse applications ranging from enzyme inhibition to radiolabeling for diagnostic purposes. The continued exploration of this scaffold promises to yield novel therapeutic agents that address unmet medical needs. As research progresses,4,6-difluoro-3-nitro-2-Pyridinamine is poised to play an increasingly important role in drug discovery efforts worldwide.

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